Bcrp-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

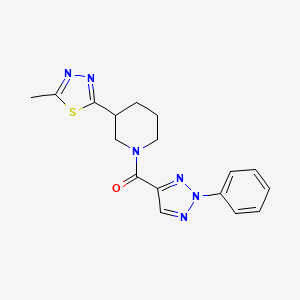

Bcrp-IN-1, also known as compound 19, is a potential inhibitor of the efflux transporters P-gp and BCRP . These transporters, particularly BCRP (Breast Cancer Resistance Protein), play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of many drugs . BCRP is an ATP-binding cassette (ABC) efflux transporter that confers multidrug resistance in cancers .

Molecular Structure Analysis

BCRP forms into a homodimer to assume its active transport conformation . The BCRP monomer has six transmembrane domains (TMDs) and a single nucleotide binding domain (NBD) .Chemical Reactions Analysis

BCRP is one of the ABC transporters that confer resistance to a large number of structurally and chemically unrelated chemotherapeutic agents through ATP hydrolysis-dependent efflux transport of these drugs . The substrates of BCRP have been rapidly expanding to include not only chemotherapeutics but also non-chemotherapeutic drugs .科学的研究の応用

Breast Cancer Resistance Protein (BCRP) Research

- BCRP, initially identified in multidrug-resistant breast cancer cell lines, is an ATP-binding cassette (ABC) efflux transporter. It has a significant role in conferring resistance to chemotherapeutic agents and actively transports a wide range of therapeutic agents and physiological substances, such as estrone-3-sulfate and uric acid. BCRP is recognized by the FDA as a key drug transporter in clinically relevant drug disposition (Mao & Unadkat, 2014).

Expression in Various Human Tissues and Diseases

- BCRP is expressed in various human tissues, including the placental syncytiotrophoblasts, intestinal epithelium, liver hepatocytes, and brain microvessel endothelial cells. Its expression has been observed in epilepsy-associated conditions and is believed to impact the absorption, distribution, and elimination of drugs and endogenous compounds (Aronica et al., 2005).

Role in Multidrug Resistance

- BCRP plays a crucial role in multidrug resistance (MDR) in cancer, affecting the efficacy of several anticancer drugs. Studies show its overexpression in various hematological malignancies and solid tumors, indicating its importance in clinical drug resistance (Mao, 2005).

Impact on Drug Bioavailability and CNS Penetration

- BCRP, along with other drug efflux transporters like P-glycoprotein, is located in the apical membrane of epithelial cells, influencing the oral uptake and CNS penetration of substrate drugs. Its inhibition is a strategic approach to enhance the oral absorption and delivery of anticancer agents to brain tumors or CNS metastases (Breedveld et al., 2006).

Interaction with Dietary Flavonoids

- Dietary flavonoids have been identified as inhibitors of BCRP. This interaction is significant for both reversing multidrug resistance in cancer treatment and influencing drug-flavonoid pharmacokinetic interactions (Zhang et al., 2004).

Potential as a Therapeutic Target

- Due to its involvement in drug resistance and disposition, BCRP is considered a potential therapeutic target in cancer. Understanding its regulation and function could lead to the development of new drugs and treatments for cancer and other diseases where drug resistance is a significant challenge (Robey et al., 2009).

作用機序

BCRP is a translocation protein used to actively pump drugs and other compounds against their concentration gradient using the bonding and hydrolysis of ATP as the energy source . It plays a significant role in altering the absorption, distribution, metabolism, and excretion (ADME) of most extant and emerging molecular cancer therapeutics .

将来の方向性

While the use of Bcrp-IN-1 and other BCRP inhibitors shows promise, more research is needed to fully understand their potential and limitations. Future studies may focus on improving the predictability of models for BCRP substrates, understanding the interplay between different transporters, and developing strategies to overcome resistance .

特性

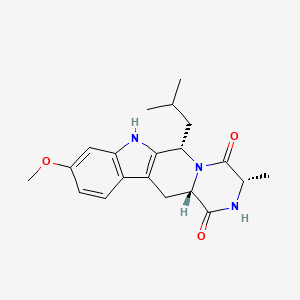

IUPAC Name |

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-GOPGUHFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bcrp-IN-1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2432412.png)

![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)

![4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)

![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2432427.png)

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)